molecular formula C15H11FO5 B6408838 3-(4-Fluoro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261966-54-4

3-(4-Fluoro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6408838
CAS RN: 1261966-54-4
M. Wt: 290.24 g/mol
InChI Key: GGEFQGWRXKYASK-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid, abbreviated as 4-FC-5-HBA, is a synthetic compound with a wide range of applications in scientific research. It is a monocarboxylic acid, which is a type of organic acid that contains one carboxylic acid group. 4-FC-5-HBA is mainly used in laboratory experiments as a reagent for the synthesis of other compounds. It has also been used as a catalyst in many organic reactions.

Mechanism of Action

The mechanism of action of 4-FC-5-HBA is not well understood. However, it is believed that the compound acts as an intermediate in various organic reactions, allowing the reactants to form the desired products. In addition, 4-FC-5-HBA may act as a catalyst, accelerating the reaction rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FC-5-HBA are not well understood. However, it is believed that the compound does not have any significant effects on the human body. It is not known to be toxic or to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-FC-5-HBA in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also a highly pure compound, with a purity of 95%. However, there are some limitations to using 4-FC-5-HBA in laboratory experiments. For example, the compound is not very stable and can easily decompose at higher temperatures. In addition, the compound is not very soluble in water, which can make it difficult to work with.

Future Directions

There are many potential future directions for research on 4-FC-5-HBA. One possible direction is to investigate the compound’s potential applications in drug design. Another possible direction is to explore the compound’s role in enzyme-catalyzed reactions. In addition, further research could be done on the compound’s biochemical and physiological effects. Finally, more research could be done on the compound’s stability and solubility in different solvents.

Synthesis Methods

4-FC-5-HBA can be synthesized through a process known as “Friedel-Crafts acylation”. This process involves the reaction of an aromatic compound with an acyl chloride in the presence of an acid catalyst. In this case, the aromatic compound is 4-fluoro-3-methoxycarbonylphenol, and the acyl chloride is 5-hydroxybenzoic acid. The reaction is typically carried out at temperatures of around 80°C. The resulting product is a 95% pure 4-FC-5-HBA.

Scientific Research Applications

4-FC-5-HBA has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as benzophenones and pyrimidines. It has also been used as a catalyst in various organic reactions, such as the Friedel-Crafts acylation reaction. In addition, 4-FC-5-HBA has been used as a substrate in enzyme-catalyzed reactions, and as a ligand in metal-catalyzed reactions.

properties

IUPAC Name

3-(4-fluoro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-15(20)12-7-8(2-3-13(12)16)9-4-10(14(18)19)6-11(17)5-9/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEFQGWRXKYASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691552
Record name 4'-Fluoro-5-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid

CAS RN

1261966-54-4
Record name 4'-Fluoro-5-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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